![molecular formula C9H17NO B1435670 6-Cyclobutyl-1,4-oxazepane CAS No. 1803600-66-9](/img/structure/B1435670.png)
6-Cyclobutyl-1,4-oxazepane
Overview
Description
6-Cyclobutyl-1,4-oxazepane is a chemical compound with the CAS Number: 1803600-66-9 . It has a molecular weight of 155.24 . The compound is typically in liquid form .
Synthesis Analysis
The synthesis of 1,4-oxazepane derivatives, including 6-Cyclobutyl-1,4-oxazepane, has seen significant developments in recent years . N-propargylamines are one of the most useful and versatile building blocks in organic synthesis that are successfully transformed into many significant N-heterocycles .Molecular Structure Analysis
The molecular structure of 6-Cyclobutyl-1,4-oxazepane consists of a seven-membered ring with an oxygen atom, a nitrogen atom, and a cyclobutyl group attached to the sixth carbon .Physical And Chemical Properties Analysis
6-Cyclobutyl-1,4-oxazepane is a liquid at room temperature . Its molecular weight is 155.24 .Scientific Research Applications
Organic Synthesis
6-Cyclobutyl-1,4-oxazepane is a versatile building block in organic synthesis. Its cyclic structure and functional groups make it a valuable precursor for synthesizing a variety of N-heterocyclic compounds. The atom economy and shorter synthetic routes offered by this compound have led to its increased use in recent years . It serves as a key intermediate in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Medicinal Chemistry
In the realm of medicinal chemistry, 6-Cyclobutyl-1,4-oxazepane derivatives have been identified as potential ligands for dopamine D4 receptors, which are targets for the treatment of neurological disorders . They also show promise as inhibitors of fungal EF2, telomerase, and glycosidase, which are enzymes implicated in various diseases. Their role in inhibiting nitric oxide synthases and human A2A receptor antagonists further underscores their therapeutic potential .
Materials Science
The compound’s unique properties are being explored in materials science, particularly in the development of new polymeric materials. Its ability to form stable heterocyclic structures can lead to the creation of novel polymers with enhanced mechanical and thermal properties. Research into the compound’s applications in this field is ongoing, with a focus on its integration into advanced composite materials .
Chemical Synthesis
6-Cyclobutyl-1,4-oxazepane plays a significant role in sustainable chemical synthesis. It is used as a solvent and reagent in various green chemistry applications, where its low toxicity and high reactivity are highly valued. The compound’s role in promoting more environmentally friendly chemical reactions is an area of active research .
Pharmaceutical Research
Pharmaceutical research has benefited from the use of 6-Cyclobutyl-1,4-oxazepane in the synthesis of new drug candidates. Its incorporation into drug molecules can enhance their pharmacokinetic properties and efficacy. The compound’s structural motif is found in several bioactive molecules, making it an important target for drug discovery efforts.
Biotechnology
In biotechnology, 6-Cyclobutyl-1,4-oxazepane derivatives are being studied for their potential as bioactive molecules. They may play a role in the development of new biocatalysts, biosensors, and other biotechnological tools. The compound’s ability to interact with biological systems without causing harm makes it a candidate for various biotechnological applications .
Industrial Uses
Industrially, 6-Cyclobutyl-1,4-oxazepane is explored for its potential use in the synthesis of specialty chemicals and as an intermediate in the production of various industrial products. Its stability and reactivity under a range of conditions make it suitable for large-scale applications in chemical manufacturing .
Safety and Hazards
Future Directions
Mechanism of Action
1,4-Oxazepane derivatives represent an extensive group of crucial heterocyclic compounds, several of which find applications as dopamine D4 receptor ligands . They also exhibit antifungal, antibacterial, and anticonvulsant activities . The basic unit oxazepane is found in important natural products such as neurotoxin and batrachotoxin .
The synthesis of 1,4-oxazepane derivatives includes reductive etherification, reductive amination, phosphine-triggered tandem [3+4] annulation reaction, SN2-type ring opening reaction, Solid Phase Synthesis, Liquid Phase Synthesis, Cu(I)-catalyzed cycloaddition reaction, and several multistep reactions .
properties
IUPAC Name |
6-cyclobutyl-1,4-oxazepane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO/c1-2-8(3-1)9-6-10-4-5-11-7-9/h8-10H,1-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHASZGCGFIWUIC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2CNCCOC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Cyclobutyl-1,4-oxazepane |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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